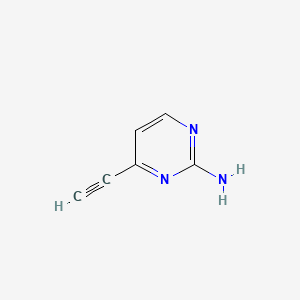

4-Ethynylpyrimidin-2-amine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

4-ethynylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3/c1-2-5-3-4-8-6(7)9-5/h1,3-4H,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIYUIYKJIYIVFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=NC(=NC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40668264 | |

| Record name | 4-Ethynylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40668264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1207175-18-5 | |

| Record name | 4-Ethynyl-2-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1207175-18-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethynylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40668264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Biophysical and Spectroscopic Properties of 4-Ethynylpyrimidin-2-amine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Ethynylpyrimidin-2-amine is a heterocyclic organic compound of interest in medicinal chemistry and drug discovery, largely owing to its structural similarities to endogenous pyrimidines and its potential role as a scaffold for kinase inhibitors. The presence of an ethynyl group offers a versatile handle for further chemical modifications, such as click chemistry, making it a valuable building block in the synthesis of more complex molecules. This guide provides a comprehensive overview of the known biophysical and spectroscopic properties of this compound, alongside detailed experimental protocols for its characterization and a proposed synthetic route. The document also visualizes key experimental workflows and relevant biological pathways to aid in its application in research and development.

Biophysical and Physicochemical Properties

Quantitative experimental data for many biophysical properties of this compound are not extensively reported in publicly available literature. The following table summarizes the available data and includes predicted values for properties where experimental data is absent. It is important to note that predicted values are estimations and should be confirmed experimentally.

| Property | Value | Source |

| Molecular Formula | C₆H₅N₃ | --INVALID-LINK--[1] |

| Molecular Weight | 119.12 g/mol | --INVALID-LINK--[1] |

| CAS Number | 1207175-18-5 | --INVALID-LINK--[2] |

| Appearance | Light yellow to brown solid | - |

| Melting Point | 145-146 °C | - |

| Solubility | Data not available. Expected to be soluble in organic solvents like DMSO and methanol. | - |

| pKa (predicted) | Data not available. The 2-amino group is expected to have a pKa in the range of 3-5, typical for aminopyrimidines. | - |

Spectroscopic Properties

Detailed spectroscopic data provides the structural fingerprint of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. Below are the expected chemical shift ranges for the protons and carbons of this compound in a common NMR solvent like DMSO-d₆.

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| H-5 | 7.0 - 7.5 | Doublet | Influenced by the neighboring ethynyl group. |

| H-6 | 8.2 - 8.6 | Doublet | Downfield shift due to adjacent nitrogen. |

| -NH₂ | 6.5 - 7.5 | Broad Singlet | Exchangeable with D₂O. |

| Ethynyl-H | 3.0 - 3.5 | Singlet | Characteristic shift for a terminal alkyne proton. |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Notes |

| C-2 | 160 - 165 | Carbon bearing the amino group. |

| C-4 | 150 - 155 | Carbon attached to the ethynyl group. |

| C-5 | 115 - 125 | |

| C-6 | 155 - 160 | |

| Ethynyl C-α | 80 - 90 | Carbon directly attached to the pyrimidine ring. |

| Ethynyl C-β | 70 - 80 | Terminal ethynyl carbon. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming its molecular weight and elemental composition. For this compound, the expected molecular ion peak in high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) in positive mode would be [M+H]⁺ at m/z 120.0565.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Pyrimidine derivatives typically exhibit absorption maxima in the UV region. For this compound, absorption bands are expected in the range of 250-350 nm, corresponding to π→π* transitions of the pyrimidine ring and the conjugated ethynyl group. The exact absorption maxima and molar absorptivity would need to be determined experimentally.

Fluorescence Spectroscopy

While not all pyrimidine derivatives are fluorescent, the introduction of an amino group can sometimes lead to emissive properties. The fluorescence properties of 2-alkylaminopyrimidines have been shown to be solvent-dependent, with higher fluorescence intensity observed in polar protic solvents.[3] If this compound is fluorescent, its excitation and emission maxima would need to be experimentally determined. It is plausible that the molecule could exhibit some fluorescence, with an emission wavelength longer than its absorption wavelength.

Experimental Protocols

The following are detailed protocols for the synthesis and characterization of this compound.

Proposed Synthesis of this compound

A plausible synthetic route to this compound involves a Sonogashira coupling of a protected ethynyl group to a halogenated pyrimidine precursor, followed by deprotection.

Reaction Scheme:

-

Starting Material: 2-amino-4-chloropyrimidine

-

Reagents: Trimethylsilylacetylene, Pd(PPh₃)₂Cl₂, CuI, Triethylamine (TEA)

-

Deprotection: K₂CO₃ in Methanol

Detailed Protocol:

-

To a dried Schlenk flask under an inert atmosphere (e.g., argon), add 2-amino-4-chloropyrimidine (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.03 equiv.), and CuI (0.05 equiv.).

-

Add degassed triethylamine (3.0 equiv.) as the solvent and base.

-

Add trimethylsilylacetylene (1.2 equiv.) to the reaction mixture.

-

Stir the mixture at 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NH₄Cl and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude silyl-protected intermediate.

-

Dissolve the crude intermediate in methanol and add K₂CO₃ (2.0 equiv.).

-

Stir the mixture at room temperature for 2-4 hours until deprotection is complete (monitored by TLC).

-

Remove the solvent, and purify the residue by column chromatography on silica gel to obtain this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Accurately weigh 5-10 mg of purified this compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

-

¹H NMR Acquisition:

-

Acquire a standard 1D proton spectrum.

-

To confirm the N-H proton signal, a D₂O exchange experiment can be performed by adding a drop of D₂O to the NMR tube, shaking, and re-acquiring the spectrum. The N-H peak should disappear or significantly decrease in intensity.

-

-

¹³C NMR Acquisition: Acquire a proton-decoupled 1D carbon spectrum.

-

2D NMR (COSY) Acquisition (Optional): To establish proton-proton coupling correlations, a COSY experiment can be performed on a slightly more concentrated sample (15-20 mg).

Mass Spectrometry (LC-MS/MS) Protocol

-

Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol. Dilute this stock solution to a final concentration of 1 µg/mL with the initial mobile phase composition.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% B over 10 minutes.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Data Acquisition: Scan for the expected [M+H]⁺ ion and its fragments.

-

UV-Visible Spectroscopy Protocol

-

Sample Preparation: Prepare a stock solution of known concentration of this compound in a UV-transparent solvent (e.g., ethanol or acetonitrile). Prepare a series of dilutions from the stock solution.

-

Baseline Correction: Use the pure solvent as a blank to perform a baseline correction across the desired wavelength range (e.g., 200-400 nm).

-

Data Acquisition: Record the absorbance spectra for each dilution.

-

Analysis: Determine the wavelength of maximum absorbance (λmax). The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).

Fluorescence Spectroscopy Protocol

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent. The concentration should be low enough to avoid inner filter effects (absorbance at the excitation wavelength should be < 0.1).

-

Excitation Spectrum: Set the emission monochromator to the expected emission maximum and scan the excitation monochromator to determine the optimal excitation wavelength.

-

Emission Spectrum: Set the excitation monochromator to the determined excitation maximum and scan the emission monochromator to record the fluorescence emission spectrum.

-

Quantum Yield Measurement (Optional): The fluorescence quantum yield can be determined relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄).

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.

Caption: Experimental workflow for the synthesis and characterization of this compound.

Biological Pathway: De Novo Pyrimidine Biosynthesis

Given that many pyrimidine derivatives act as inhibitors in metabolic pathways, understanding the biosynthesis of pyrimidines is crucial. The following diagram illustrates the de novo pyrimidine biosynthesis pathway, a potential target for compounds like this compound.[2]

Caption: De novo pyrimidine biosynthesis pathway.

Biological Relevance and Potential Applications

Pyrimidine derivatives are prevalent in a wide array of biologically active compounds and approved drugs.[4] The 2-aminopyrimidine scaffold is a common feature in many kinase inhibitors, as it can mimic the hydrogen bonding interactions of the adenine ring of ATP in the kinase active site.[5] For example, various aminopyrimidine derivatives have been investigated as inhibitors of kinases such as Polo-like kinase 4 (PLK4), Leucine-Rich Repeat Kinase 2 (LRRK2), and Phosphoinositide 3-kinase (PI3K).[6][7][8]

The ethynyl group on this compound provides a reactive handle for various chemical transformations, including Sonogashira couplings, click chemistry (cycloadditions), and conversion to other functional groups. This makes it a versatile building block for creating libraries of more complex molecules for high-throughput screening in drug discovery programs. Given its structural features, this compound is a promising starting point for the development of novel kinase inhibitors and other targeted therapeutics.

Conclusion

This technical guide has consolidated the available biophysical and spectroscopic information for this compound. While there is a need for more comprehensive experimental characterization of this compound, the provided data and protocols offer a solid foundation for researchers. The versatility of its structure, particularly the presence of the 2-amino and 4-ethynyl groups, positions this compound as a valuable tool in medicinal chemistry and the broader field of drug development. The included visualizations of experimental workflows and the relevant pyrimidine biosynthesis pathway aim to facilitate its practical application in the laboratory. Future work should focus on the experimental determination of its quantitative biophysical properties and the exploration of its biological activity against various targets.

References

- 1. chemscene.com [chemscene.com]

- 2. This compound | [frontierspecialtychemicals.com]

- 3. Fluorescence Studies of Selected 2-Alkylaminopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. img01.pharmablock.com [img01.pharmablock.com]

- 6. Discovery of 4-ethoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amines as potent, selective and orally bioavailable LRRK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Ethynylpyrimidin-2-amine: A Technical Guide to Cellular Uptake and Localization

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Ethynylpyrimidin-2-amine is a critical structural motif found in a variety of pharmacologically active compounds, particularly kinase inhibitors used in oncology. Understanding the mechanisms by which this molecule enters cells and where it localizes is paramount for optimizing drug design, improving therapeutic efficacy, and minimizing off-target effects. This technical guide synthesizes the probable mechanisms of cellular uptake and subcellular localization of this compound based on its physicochemical properties and the established behavior of related small molecules. It also provides detailed, illustrative experimental protocols and data presentation formats to guide researchers in the empirical investigation of this compound. While specific experimental data for this compound is not extensively published, this document serves as a foundational resource for designing and executing such studies.

Introduction

The pyrimidine scaffold is a well-established pharmacophore in numerous FDA-approved drugs. The derivative, this compound, serves as a key intermediate in the synthesis of targeted cancer therapies, including potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Anaplastic Lymphoma Kinase (ALK).[1] The ethynyl group, in particular, can act as a crucial interaction point with target proteins. The overall biological activity of drugs containing this moiety is intrinsically linked to their ability to cross the plasma membrane and reach their intracellular targets. This guide outlines the theoretical framework and practical approaches for elucidating the cellular transport and fate of this compound.

Predicted Mechanisms of Cellular Uptake

The cellular uptake of a small molecule like this compound is likely governed by one or more of the following mechanisms: passive diffusion, carrier-mediated transport, and endocytosis.

Passive Diffusion

Given its relatively small size and molecular weight, this compound is a candidate for passive diffusion across the lipid bilayer of the cell membrane. This process is driven by the concentration gradient of the molecule and is heavily influenced by its lipophilicity. Small molecules with moderate lipophilicity can readily partition into the hydrophobic core of the membrane and diffuse into the cytoplasm.[2] The presence of the polar amine group and the pyrimidine ring's nitrogen atoms may reduce its overall lipophilicity, but the ethynyl group could contribute to hydrophobic interactions.

Carrier-Mediated Transport

The structural resemblance of the pyrimidine core to endogenous nucleobases suggests a potential role for carrier-mediated transport. Cells possess a variety of solute carriers (SLCs), including equilibrative nucleoside transporters (ENTs) and concentrative nucleoside transporters (CNTs), which facilitate the uptake of purines and pyrimidines. It is plausible that this compound could be recognized and transported by these systems. This mode of transport is saturable, temperature-dependent, and can be competitively inhibited.

Endocytosis

Endocytosis is a primary mechanism for the uptake of larger molecules and nanoparticles.[3][4] For a small molecule like this compound, uptake via endocytosis (e.g., clathrin-mediated, caveolae-mediated) is less likely unless it forms aggregates at high concentrations or is part of a larger drug conjugate.[5] This energy-dependent process involves the engulfment of the molecule into vesicles.[6]

References

- 1. benchchem.com [benchchem.com]

- 2. Improving cellular uptake of therapeutic entities through interaction with components of cell membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Overviews on the cellular uptake mechanism of polysaccharide colloidal nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Trapped! A Critical Evaluation of Methods for Measuring Total Cellular Uptake versus Cytosolic Localization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Investigations on Cellular Uptake Mechanisms and Immunogenicity Profile of Novel Bio-Hybrid Nanovesicles | MDPI [mdpi.com]

- 6. Cellular uptake mechanism and intracellular fate of hydrophobically modified pullulan nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

Enzymatic Incorporation of 4-Ethynylpyrimidin-2-amine by Polymerases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of modified nucleotides into DNA and RNA is a powerful tool for a wide range of applications in molecular biology, diagnostics, and therapeutics. Modified nucleic acids can be endowed with novel functionalities, such as fluorescence, for imaging and detection, or reactive groups for bioconjugation. 4-Ethynylpyrimidin-2-amine is a synthetic nucleobase analog that holds significant promise in this regard. Its terminal alkyne group provides a versatile handle for "click" chemistry reactions, allowing for the efficient and specific attachment of various molecules, such as fluorophores, biotin, or drug payloads. This technical guide provides a comprehensive overview of the enzymatic incorporation of this compound by polymerases, including a review of relevant data for structurally similar analogs, detailed experimental protocols, and visualizations of key processes.

While direct experimental data on the enzymatic incorporation of this compound is not yet prominent in the public literature, this guide synthesizes information from studies on analogous compounds to provide a predictive framework and practical guidance for researchers interested in utilizing this novel building block.

Chemical Structure of this compound

A Technical Guide to Investigating the Potential Off-Target Effects of 4-Ethynylpyrimidin-2-amine in Live Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Ethynylpyrimidin-2-amine is a heterocyclic amine containing a pyrimidine core, a scaffold of significant interest in medicinal chemistry due to its prevalence in a wide array of biologically active compounds.[1][2][3][4] While this compound itself is not as extensively characterized as some clinical drug candidates, its structural motifs are common in kinase inhibitors. The pyrimidine ring system is adept at forming hydrogen bonds and can act as a bioisostere for other aromatic systems, often improving pharmacokinetic and pharmacodynamic properties.[4][5] However, the pursuit of highly selective therapeutic agents necessitates a thorough understanding of potential off-target interactions, which can lead to unforeseen toxicity or polypharmacology. This guide provides a comprehensive overview of the methodologies and data interpretation required to investigate the potential off-target effects of this compound and its derivatives in a live-cell context. We will detail experimental protocols for kinase profiling, cellular thermal shift assays (CETSA), and chemical proteomics, and provide templates for data presentation and pathway visualization.

Introduction: The Pyrimidine Scaffold and Off-Target Considerations

The pyrimidine scaffold is a cornerstone in the development of targeted therapies, particularly kinase inhibitors.[1][3][6] Compounds incorporating this moiety have been successfully developed for a range of therapeutic areas including oncology, infectious diseases, and inflammatory conditions.[1][2][3] The ethynyl group, in particular, can be a critical pharmacophoric element for potent inhibition of certain kinases.[6]

Given that this compound is a building block for more complex molecules, particularly those targeting ATP-binding sites like in protein kinases, its potential off-target profile is of critical importance. Off-target effects can arise from a lack of complete selectivity, where the compound interacts with proteins other than the intended target. These interactions can be beneficial, leading to a desirable polypharmacological profile, or detrimental, causing toxicity. Therefore, a multi-faceted approach is essential to de-risk drug candidates based on this scaffold.

This document outlines three key experimental strategies to profile the selectivity of this compound derivatives:

-

In Vitro Kinase Profiling: To assess the selectivity across the human kinome.

-

Cellular Thermal Shift Assay (CETSA): To confirm target engagement and identify off-target binding in an intact cell environment.

-

Chemical Proteomics: To provide an unbiased, global view of protein interactions within the cellular proteome.

In Vitro Kinase Profiling

The most common off-targets for kinase inhibitors are other kinases, due to the conserved nature of the ATP-binding pocket. Kinase profiling against a large panel of purified kinases is a standard first step in assessing selectivity.

Data Presentation: Kinase Inhibition Profile

Quantitative data from kinase profiling assays should be summarized to clearly show the potency and selectivity of the compound. The half-maximal inhibitory concentration (IC50) is a standard measure of potency. While specific data for this compound is not publicly available, Table 1 provides an example based on the profile of a generic pyrimidine-based inhibitor.

| Kinase Target | IC50 (nM) | Kinase Family |

| Primary Target | 5 | Tyrosine Kinase |

| Off-Target 1 | 50 | Tyrosine Kinase |

| Off-Target 2 | 250 | Serine/Threonine Kinase |

| Off-Target 3 | >1000 | Serine/Threonine Kinase |

| Off-Target 4 | >1000 | Tyrosine Kinase |

| Off-Target 5 | 800 | Lipid Kinase |

Table 1: Example kinase selectivity data for a hypothetical this compound derivative. Lower IC50 values indicate greater potency.

Experimental Protocol: ADP-Glo™ Kinase Assay

This luminescent assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[7] Inhibition of the kinase results in a lower ADP concentration and a reduced luminescent signal.

Materials:

-

Purified recombinant kinases

-

Substrate for each kinase

-

This compound derivative (test compound) dissolved in DMSO

-

ATP

-

ADP-Glo™ Kinase Assay kit (Promega)

-

White, opaque 384-well assay plates

Procedure:

-

Reaction Setup: In a 384-well plate, add the kinase, its specific substrate, and buffer.

-

Compound Addition: Add the test compound at various concentrations (typically a serial dilution). Include a DMSO-only control for 100% kinase activity and a control with no enzyme for background.

-

Initiation: Start the kinase reaction by adding a specific concentration of ATP.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Termination and ATP Depletion: Add an equal volume of ADP-Glo™ Reagent. This stops the kinase reaction and depletes any remaining ATP. Incubate for 40 minutes at room temperature.

-

Signal Generation: Add Kinase Detection Reagent. This converts the ADP generated into ATP, which is then used by a luciferase/luciferin reaction to produce light. Incubate for 30-60 minutes at room temperature.

-

Detection: Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase inhibition.

-

Data Analysis: Calculate IC50 values by fitting the dose-response data to a suitable model.

Visualization: Kinase Profiling Workflow

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method to verify drug-target engagement in a physiological context—within intact cells or even tissues.[8][9] The principle is that a protein's thermal stability increases when a ligand is bound. This stabilization can be detected by heating the cells, separating soluble from aggregated proteins, and quantifying the amount of the target protein remaining in the soluble fraction.[8][9][10]

Data Presentation: CETSA Melt and Isothermal Curves

CETSA data is typically presented in two ways:

-

Melt Curve: Shows the amount of soluble protein at different temperatures in the presence and absence of the drug. A shift to the right indicates stabilization.

-

Isothermal Dose-Response Curve: Shows the amount of soluble protein at a single, optimized temperature with varying drug concentrations. This allows for the determination of an EC50 value for target engagement.

| Temperature (°C) | % Soluble Protein (Vehicle) | % Soluble Protein (+ Compound) |

| 45 | 100 | 100 |

| 50 | 95 | 98 |

| 55 | 70 | 90 |

| 60 | 40 | 75 |

| 65 | 15 | 50 |

| 70 | 5 | 20 |

Table 2: Example data for a CETSA melt curve experiment. The presence of the compound increases the amount of soluble protein at higher temperatures.

Experimental Protocol: Western Blot-Based CETSA

Materials:

-

Cultured cells (e.g., a cancer cell line expressing the target of interest)

-

Cell culture medium

-

This compound derivative (test compound) dissolved in DMSO

-

Phosphate-buffered saline (PBS)

-

Protease and phosphatase inhibitors

-

PCR tubes or strips

-

Thermal cycler

-

Equipment for cell lysis, protein quantification, SDS-PAGE, and Western blotting

-

Primary antibody specific to the target protein

Procedure:

-

Cell Treatment: Treat cultured cells with the test compound or vehicle (DMSO) for a specific duration (e.g., 1-2 hours).

-

Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease/phosphatase inhibitors.

-

Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures for 3 minutes using a thermal cycler. One sample should be kept at room temperature as a non-heated control.[9]

-

Lysis: Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).

-

Separation: Separate the soluble fraction (containing non-denatured proteins) from the precipitated, aggregated proteins by ultracentrifugation.[9]

-

Quantification and Analysis: Collect the supernatant (soluble fraction) and determine the protein concentration. Analyze the samples by SDS-PAGE and Western blotting using an antibody against the protein of interest.

-

Data Analysis: Quantify the band intensities from the Western blot. Plot the relative amount of soluble protein as a function of temperature to generate a melt curve.

Visualization: CETSA Experimental Workflow

References

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact | GSC Advanced Research and Reviews [gsconlinepress.com]

- 3. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [PDF] Recent Advances in Pyrimidine-Based Drugs | Semantic Scholar [semanticscholar.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]

- 9. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

The Ethynyl Group of 4-Ethynylpyrimidin-2-amine: A Gateway to Novel Chemical Entities in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-aminopyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous clinically approved drugs, particularly in oncology. The introduction of a reactive ethynyl group at the 4-position of this privileged scaffold, as seen in 4-Ethynylpyrimidin-2-amine, unlocks a vast potential for chemical diversification and the development of novel therapeutic agents. This technical guide explores the chemical reactivity of this versatile building block, providing insights into key synthetic transformations and their applications in drug discovery, with a focus on the development of kinase inhibitors.

Core Reactivity of the Ethynyl Group

The terminal alkyne functionality of this compound is a highly versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The most prominent of these are the Sonogashira coupling, azide-alkyne cycloaddition (click chemistry), and various cyclization reactions. These transformations allow for the facile introduction of a wide array of substituents, enabling the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.

Sonogashira Coupling: Expanding Molecular Complexity

The Sonogashira cross-coupling reaction is a powerful method for the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne.[1] In the context of this compound, this reaction allows for the direct attachment of various aromatic and heteroaromatic moieties to the pyrimidine core, a common strategy in the design of kinase inhibitors.

Representative Reaction Conditions and Yields

While specific data for this compound is limited in publicly available literature, the following table summarizes typical conditions for Sonogashira coupling reactions of structurally similar halo-pyrimidines and -pyridines with terminal alkynes. These conditions can serve as a starting point for the optimization of reactions with this compound.

| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Chloro-5-iodopyrimidin-2-amine | Phenylacetylene | Pd(PPh₃)₂Cl₂ (5) | CuI (10) | Et₃N | THF | rt | 4 | 85 |

| 2 | 2-Amino-4-bromopyridine | Phenylacetylene | Pd(OAc)₂ (2) | - | PPh₃, K₂CO₃ | DMF | 100 | 12 | 92 |

| 3 | 2-Amino-3-bromopyridine | (Triethylsilyl)acetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | PPh₃, Et₃N | DMF | 80 | 6 | 96 |

| 4 | 2,4-Dichloro-5-ethynylpyrimidine | 4-Methoxyaniline | Pd₂(dba)₃ (5) | Xantphos (10) | Cs₂CO₃ | Dioxane | 100 | 18 | 78 |

Experimental Protocol: Generalized Sonogashira Coupling

This protocol provides a general procedure for the Sonogashira coupling of an aryl halide with this compound. Optimization of the catalyst, ligand, base, solvent, and temperature may be required for specific substrates.

Materials:

-

This compound (1.0 eq)

-

Aryl halide (1.1 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

-

Copper(I) iodide (CuI, 4-10 mol%)

-

Amine base (e.g., triethylamine or diisopropylethylamine, 2-3 eq)

-

Anhydrous, degassed solvent (e.g., THF, DMF, or toluene)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add the aryl halide, palladium catalyst, and copper(I) iodide.

-

Add this compound to the flask.

-

Add the anhydrous, degassed solvent, followed by the amine base.

-

Stir the reaction mixture at room temperature or heat as required (typically between 50-100 °C).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired alkynyl-substituted pyrimidine.

Azide-Alkyne Cycloaddition (Click Chemistry): A Bioorthogonal Ligation Strategy

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides an efficient and highly regioselective route to 1,4-disubstituted 1,2,3-triazoles.[2] This reaction is particularly valuable in drug discovery for its reliability, broad functional group tolerance, and biocompatibility. The ethynyl group of this compound can be readily "clicked" with a variety of organic azides to generate a library of triazolyl-pyrimidine derivatives.

Representative Reaction Conditions

The following table outlines typical conditions for the CuAAC reaction.

| Entry | Alkyne | Azide | Copper Source | Ligand | Reducing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Terminal Alkyne | Organic Azide | CuSO₄·5H₂O (5 mol%) | THPTA (25 mol%) | Sodium Ascorbate (50 mol%) | H₂O/t-BuOH (1:1) | rt | 1-4 | >90 |

| 2 | Terminal Alkyne | Organic Azide | CuI (10 mol%) | - | - | DMF | rt | 6-12 | 85-95 |

| 3 | Terminal Alkyne | Organic Azide | Cu(OAc)₂ (5 mol%) | TBTA (10 mol%) | Sodium Ascorbate (20 mol%) | DMSO/H₂O (3:1) | rt | 2-8 | >90 |

Experimental Protocol: Generalized Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general method for the CuAAC reaction between this compound and an organic azide.

Materials:

-

This compound (1.0 eq)

-

Organic azide (1.0-1.2 eq)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 1-5 mol%)

-

Sodium ascorbate (5-10 mol%)

-

Solvent (e.g., a mixture of water and a co-solvent like t-butanol or DMSO)

Procedure:

-

Dissolve this compound and the organic azide in the chosen solvent system.

-

In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.

-

In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate.

-

Add the copper sulfate solution to the reaction mixture, followed by the sodium ascorbate solution.

-

Stir the reaction vigorously at room temperature.

-

Monitor the reaction by TLC or LC-MS. The reaction is often complete within 1 to 24 hours.

-

Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to afford the desired 1,2,3-triazole derivative.

Cyclization Reactions: Building Fused Heterocyclic Systems

Biological Applications: Targeting Kinase Signaling Pathways

Derivatives of 2-aminopyrimidine are well-established as inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways and are frequently dysregulated in cancer.[3][4] The ability to readily diversify the 4-position of the 2-aminopyrimidine core through the reactions described above makes this compound an attractive starting point for the development of novel kinase inhibitors. For example, derivatives of this scaffold have been explored as inhibitors of Polo-like kinase 4 (PLK4), a master regulator of centriole duplication.[3]

Kinase Inhibition Data

The following table presents IC₅₀ values for representative 2-aminopyrimidine-based kinase inhibitors, highlighting the potency that can be achieved with this scaffold.

| Compound | Target Kinase | IC₅₀ (µM) |

| Compound 8h | PLK4 | 0.0067 |

| Centrinone | PLK4 | 0.003 |

| CFI-400945 | PLK4 | 0.00026 |

| YLT-11 | PLK4 | 0.022 |

Data sourced from a study on novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors.[3]

Signaling Pathway Visualization

The following diagram illustrates a simplified representation of a generic kinase signaling pathway that can be targeted by inhibitors derived from this compound.

Caption: Generic kinase signaling pathway and inhibition.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for the synthesis and biological evaluation of kinase inhibitors derived from this compound.

Caption: Drug discovery workflow.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel heterocyclic compounds with potential therapeutic applications. The reactivity of its ethynyl group, particularly in Sonogashira coupling and azide-alkyne cycloaddition reactions, provides a robust platform for the rapid generation of diverse molecular architectures. The demonstrated success of the 2-aminopyrimidine scaffold in kinase inhibitor design underscores the potential of this compound as a key starting material for the discovery of next-generation targeted therapies. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the chemical potential of this important molecule.

References

- 1. benchchem.com [benchchem.com]

- 2. broadpharm.com [broadpharm.com]

- 3. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of 4-ethoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amines as potent, selective and orally bioavailable LRRK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rise of a Privileged Scaffold: 4-Ethynylpyrimidin-2-amine in Modern Kinase Inhibitor Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel kinase inhibitors for targeted cancer therapy has led to the emergence of highly versatile molecular scaffolds. Among these, the 4-ethynylpyrimidin-2-amine core has garnered significant attention as a privileged structure. Its unique combination of a hydrogen-bonding pyrimidine ring and a reactive ethynyl group provides a powerful platform for developing potent and often covalent inhibitors against a range of clinically relevant kinases. This technical guide delves into the synthesis, mechanism of action, and therapeutic potential of kinase inhibitors built upon the this compound scaffold, offering a comprehensive resource for professionals in the field of drug discovery.

The strategic design of small molecule inhibitors targeting key signaling pathways in cancer is a paramount focus in modern drug discovery. The 2,4,5-trisubstituted pyrimidine scaffold is a privileged heterocyclic motif that has been extensively explored for the development of potent inhibitors of various enzymes and receptors, leading to candidates for antiviral, anticancer, and anti-inflammatory therapies.

Core Principles and Mechanism of Action

The this compound scaffold's efficacy stems from two key structural features. The 2-aminopyrimidine moiety acts as a bioisostere of the adenine ring of ATP, enabling it to form crucial hydrogen bonds with the hinge region of the kinase active site. This interaction anchors the inhibitor in the ATP-binding pocket.

The ethynyl group at the 4-position serves as a versatile handle and, more importantly, can function as an electrophilic "warhead." This allows for the formation of a covalent bond with a nearby nucleophilic residue, most commonly a cysteine, within the kinase's active site. This irreversible or reversible covalent interaction can lead to prolonged target engagement, enhanced potency, and improved duration of action compared to non-covalent inhibitors. The strategic placement of this reactive group is a key consideration in the design of these targeted covalent inhibitors.

Synthesis of this compound Derivatives

The synthesis of kinase inhibitors based on the this compound scaffold typically begins with a key intermediate, such as 4-chloro-5-ethynylpyrimidin-2-amine. This intermediate allows for the introduction of various substituents at the 4-position through nucleophilic aromatic substitution (SNAr) reactions.

Experimental Protocol: General Synthesis of 4-Substituted-5-ethynylpyrimidin-2-amine Derivatives

This protocol describes a general method for the nucleophilic aromatic substitution reaction at the C4 position of 4-chloro-5-ethynylpyrimidin-2-amine.[1]

Materials:

-

4-Chloro-5-ethynylpyrimidin-2-amine

-

Desired amine nucleophile (e.g., an aniline or a saturated heterocycle)

-

A suitable solvent (e.g., 1-pentanol, isopropanol, or DMF)

-

Base (e.g., DIEA, K2CO3), if necessary

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

-

In a round-bottom flask, dissolve 4-chloro-5-ethynylpyrimidin-2-amine (1 equivalent) in the chosen solvent.

-

Add the desired amine nucleophile (1-1.5 equivalents). If the amine is used as a salt, add a suitable base (1.5-2 equivalents).

-

Heat the reaction mixture to a temperature appropriate for the chosen solvent and reactants (e.g., 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the solid by filtration and wash with a suitable solvent.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 4-substituted-5-ethynylpyrimidin-2-amine derivative.

-

Characterize the final product using standard analytical techniques (1H NMR, 13C NMR, and mass spectrometry).

Targeted Kinases and Biological Activity

Derivatives of the this compound scaffold have shown potent inhibitory activity against a variety of kinases implicated in cancer, including members of the Epidermal Growth Factor Receptor (EGFR) family and Bruton's Tyrosine Kinase (BTK).

EGFR Family Inhibitors

The EGFR signaling pathway is a well-established target in oncology. Covalent inhibitors that target a cysteine residue (Cys797) in the ATP-binding site of EGFR have proven effective in overcoming resistance to first-generation reversible inhibitors. The ethynyl group of the this compound scaffold is well-positioned to react with this cysteine.

Table 1: Representative EGFR Family Inhibition Data for Ethynyl-Substituted Kinase Inhibitors

| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Antiproliferative Activity (GI50, nM) | Reference |

| Compound A | EGFR | 36.7 | NCI-H1581 | < 0.5 | Pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine derivative |

| Compound B | EGFR | 7.95 | - | - | Pyrazolo[3,4-d]pyrimidine inhibitor |

| Compound C | EGFRT790M/C797S | < 1 | - | - | 4-aminopyrazolopyrimidine derivative |

Note: The compounds listed are structurally related to the core topic and demonstrate the potential of the ethynyl group in targeting EGFR.

BTK Inhibitors

Bruton's Tyrosine Kinase (BTK) is a key component of the B-cell receptor signaling pathway and a validated target in B-cell malignancies. Ibrutinib, a pioneering covalent BTK inhibitor, utilizes an acrylamide warhead. The this compound scaffold offers an alternative approach to covalently target the Cys481 residue in BTK.

Table 2: Representative BTK Inhibition Data for Ethynyl-Substituted Kinase Inhibitors

| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Antiproliferative Activity | Reference |

| Ibrutinib Analog | BTK | 7.95 | - | - | Pyrazolo[3,4-d]pyrimidine inhibitor |

| Compound D | BTK | 0.17 | - | - | 4-aminopyrazolopyrimidine derivative |

Note: The compounds listed are structurally related to the core topic and demonstrate the potential of the ethynyl group in targeting BTK.

Signaling Pathways and Experimental Workflows

The development of kinase inhibitors requires a thorough understanding of the signaling pathways they target and robust experimental workflows for their evaluation.

EGFR Signaling Pathway

Caption: EGFR Signaling Pathway and Inhibition.

Experimental Workflow for Kinase Inhibitor Evaluation

Caption: Experimental Workflow for Inhibitor Evaluation.

Conclusion and Future Directions

The this compound scaffold represents a significant advancement in the design of targeted kinase inhibitors. Its inherent ability to mimic ATP and the potential for covalent modification offer a powerful strategy to achieve high potency and selectivity. Future research in this area will likely focus on expanding the range of kinase targets, optimizing the pharmacokinetic properties of these inhibitors, and exploring their potential in combination therapies to overcome drug resistance. The continued exploration of this versatile scaffold holds great promise for the development of the next generation of precision medicines for cancer and other diseases driven by aberrant kinase signaling.

References

An In-Depth Technical Guide on the Toxicology and Cytotoxicity of 4-Ethynylpyrimidin-2-amine

Disclaimer: No direct toxicology or cytotoxicity studies for 4-Ethynylpyrimidin-2-amine have been identified in the public domain as of the last update of this document. The following guide is constructed based on available data for structurally related compounds, namely aminopyrimidine and ethynylpyrimidine analogues. This information is intended to provide a speculative overview for research professionals and should not be considered as experimental data for this compound. All data and mechanistic insights presented are extrapolated from studies on related chemical classes and are for informational purposes only.

Introduction

This compound is a heterocyclic amine containing a pyrimidine core, a structure of significant interest in medicinal chemistry. Pyrimidine derivatives are fundamental components of nucleic acids and are known to play crucial roles in various biological processes.[1] Consequently, synthetic pyrimidine analogues are widely investigated for their therapeutic potential, particularly as antimicrobial and anticancer agents.[1][2] The introduction of an ethynyl group, a small, rigid, and electron-rich functional group, can significantly influence the biological activity of a molecule. This guide aims to provide a comprehensive overview of the potential toxicological and cytotoxic properties of this compound by examining the known effects of related aminopyrimidine and ethynylpyrimidine compounds.

General Toxicology of Related Aminopyrimidine Derivatives

While specific in vivo toxicological data for this compound is unavailable, information from safety data sheets (SDS) of structurally similar compounds and general toxicological principles for aminopyrimidines can offer some insights.

For the related compound, 4-ethynylpyridin-2-amine, the safety data sheet indicates the following hazards:

General toxicological assessments of aminopyrimidine derivatives in some studies have indicated the potential for these compounds to be non-carcinogenic and non-mutagenic, with good oral bioavailability and low predicted adverse effects on the central nervous system or liver.[2][5] However, it is crucial to note that toxicity is highly structure-dependent. For instance, in a study of pyrimidine derivatives, the removal of a methyl group from the C4 position of the pyrimidine core led to a significant increase in cytotoxicity.[6]

Some aminopyrimidine derivatives have been investigated for genotoxicity, the property of chemical agents to damage the genetic information within a cell.[7] While some aminopyrimidine derivatives have been found to be Ames-negative (a test for mutagenicity), this is not a universal property for this class of compounds.[8]

In Vitro Cytotoxicity of Related Aminopyrimidine Derivatives

The cytotoxic potential of aminopyrimidine derivatives is a primary focus of research, particularly in the context of developing new anticancer agents. The mechanism of cytotoxicity for many pyrimidine analogues involves their interference with DNA and RNA synthesis, leading to cell death, especially in rapidly proliferating cancer cells.[9][10]

Cytotoxicity Against Cancer Cell Lines

Numerous studies have evaluated the in vitro cytotoxicity of various aminopyrimidine derivatives against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which is the concentration of a compound that inhibits 50% of cell growth, is a standard measure of cytotoxicity. The following table summarizes representative IC50 values for several aminopyrimidine derivatives from the literature.

Table 1: In Vitro Cytotoxicity (IC50) of Selected Aminopyrimidine Derivatives Against Various Cancer Cell Lines

| Compound Class/Derivative | Cell Line | IC50 (µM) | Reference |

| Aminopyrimidine-2,4-dione Derivative (Compound 7) | MDA-MB-231 (Breast Cancer) | 0.4 | [11] |

| HT-29 (Colorectal Cancer) | 0.79 | [11] | |

| U-937 (Renal Cancer) | 1.85 | [11] | |

| 6-amino-5-((alkylamino)(phenyl)methyl)pyrimidine-2,4(1H,3H)-dione (Compound 10b) | MCF-7 (Breast Cancer) | 31.8 ± 2.0 | [5] |

| 2-((4-amino-6-(1,3-dioxoisoindolin-2-yl)pyrimidin-2-yl)thio)-N′-(alkylbenzylidene)acetohydrazide (Compound 6c) | MCF-7 (Breast Cancer) | 37.7 ± 3.6 | [5] |

| Pyridopyrimidine Derivative (Compound 4) | MCF-7 (Breast Cancer) | 0.57 | [12] |

| HepG2 (Liver Cancer) | 1.13 | [12] | |

| Pyridopyrimidine Derivative (Compound 11) | HepG2 (Liver Cancer) | 0.99 | [12] |

| Pyrimidine derivative with aryl urea moiety (Compound 4b) | SW480 (Colon Cancer) | 11.08 | [13] |

Disclaimer: The compounds listed in this table are structurally distinct from this compound, and their cytotoxic activities are not directly transferable.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the cytotoxicity of chemical compounds. These protocols are provided as examples and would require optimization for the specific compound and cell lines being tested.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[9][14][15]

Principle: In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10][14] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance of the solubilized crystals.[14]

Materials:

-

96-well cell culture plates

-

Human cancer cell lines (e.g., MCF-7, HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS, sterile filtered)[9]

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[9]

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.[14]

-

Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a negative control (medium only).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well.[3][15]

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[3]

-

Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[9][15]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9] Read the absorbance at a wavelength of 540-590 nm using a microplate reader.[9][14]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Caption: A generalized workflow for determining cytotoxicity using the MTT assay.

Potential Signaling Pathways in Cytotoxicity

The cytotoxic effects of pyrimidine analogues often culminate in the induction of apoptosis, or programmed cell death. While the specific pathways that might be modulated by this compound are unknown, studies on related compounds suggest the involvement of the intrinsic (mitochondrial) apoptosis pathway.[4]

Key Events in the Intrinsic Apoptosis Pathway:

-

Cellular Stress: The compound may induce cellular stress, potentially through the inhibition of DNA/RNA synthesis or other mechanisms.

-

Mitochondrial Outer Membrane Permeabilization (MOMP): This leads to the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytosol.[4] The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family is critical in regulating MOMP.[4]

-

Apoptosome Formation: In the cytosol, cytochrome c binds to Apaf-1 and pro-caspase-9 to form the apoptosome.

-

Caspase Activation: The apoptosome activates caspase-9, an initiator caspase, which in turn activates executioner caspases, such as caspase-3.[4]

-

Execution of Apoptosis: Activated executioner caspases cleave a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, cell shrinkage, and the formation of apoptotic bodies.

Caption: An illustrative diagram of the intrinsic apoptosis pathway potentially induced by cytotoxic pyrimidine analogues.

Conclusion

In the absence of direct experimental data, a definitive toxicological and cytotoxic profile of this compound cannot be provided. However, by examining the literature on related aminopyrimidine and ethynylpyrimidine derivatives, it is reasonable to hypothesize that this compound may exhibit cytotoxic properties, potentially through interference with nucleic acid synthesis and the induction of apoptosis. Any research involving this compound should be preceded by thorough in vitro and in vivo toxicological and cytotoxic evaluations to establish its safety and biological activity profile. The experimental protocols and potential mechanisms of action outlined in this guide, while based on related compounds, provide a foundational framework for such investigations.

References

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Novel camphor-based pyrimidine derivatives induced cancer cell death through a ROS-mediated mitochondrial apoptosis pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of a novel pyrimidine derivative for treatment of acute lung injury through reducing oxidative stress and inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Genotoxicity - Wikipedia [en.wikipedia.org]

- 8. books.rsc.org [books.rsc.org]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. clyte.tech [clyte.tech]

- 15. broadpharm.com [broadpharm.com]

Methodological & Application

Application Notes and Protocols for Copper-Catalyzed Click Chemistry with 4-Ethynylpyrimidin-2-amine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry," utilizing 4-Ethynylpyrimidin-2-amine. This versatile building block is of significant interest in medicinal chemistry and drug discovery due to the prevalence of the pyrimidine scaffold in FDA-approved drugs.[1] The ethynyl group allows for the straightforward introduction of a triazole linkage, a key structural motif in many biologically active compounds. This protocol is designed to serve as a starting point for researchers, and optimization may be necessary for specific substrates and applications.

I. Overview of the Reaction

The copper-catalyzed click reaction is a highly efficient and regioselective method for forming a 1,4-disubstituted 1,2,3-triazole from a terminal alkyne and an azide.[2] The reaction is known for its reliability, broad functional group tolerance, and mild reaction conditions, often proceeding in aqueous solutions.[2][3]

Reaction Scheme:

Figure 1: General reaction scheme for the CuAAC of this compound with an organic azide (R').

II. Experimental Protocols

This section details a general protocol for the copper-catalyzed click chemistry reaction with this compound. The protocol utilizes an in-situ reduction of copper(II) sulfate by sodium ascorbate to generate the active Cu(I) catalyst.[4][5] The use of a stabilizing ligand like tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is recommended, especially in aqueous media, to enhance reaction efficiency and protect biomolecules from oxidative damage.[4][5][6]

Materials:

-

This compound

-

Azide-containing compound of interest

-

Copper(II) sulfate (CuSO₄)

-

Sodium Ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended)

-

Solvent (e.g., deionized water, t-butanol/water mixture, DMSO)

-

Reaction vessel (e.g., microcentrifuge tube or round-bottom flask)

Stock Solutions:

It is recommended to prepare fresh stock solutions for optimal results.

-

This compound (10 mM): Dissolve the appropriate amount in the chosen reaction solvent.

-

Azide (10 mM): Dissolve the azide partner in a compatible solvent.

-

Copper(II) Sulfate (20 mM): Dissolve in deionized water.

-

Sodium Ascorbate (100 mM): Dissolve in deionized water. Prepare this solution fresh before each experiment.

-

THPTA (50 mM): Dissolve in deionized water.

General Reaction Procedure:

-

Reaction Setup: In a suitable reaction vessel, add the this compound solution.

-

Addition of Azide: Add the azide solution to the reaction vessel. A slight excess of either the alkyne or azide (e.g., 1.1 - 1.5 equivalents) can be used to drive the reaction to completion.

-

Catalyst Premix: In a separate tube, premix the Copper(II) Sulfate and THPTA solutions. Allow this mixture to stand for a few minutes.[4][5]

-

Addition of Catalyst: Add the premixed catalyst solution to the reaction mixture containing the alkyne and azide.

-

Initiation: Add the freshly prepared sodium ascorbate solution to initiate the reaction.[4]

-

Reaction Conditions: Seal the reaction vessel and allow the reaction to proceed at room temperature with stirring or gentle agitation. Reaction times can vary from 30 minutes to several hours.[4][6]

-

Monitoring the Reaction: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Once the reaction is complete, the product can be isolated. For small molecules, this may involve extraction with an organic solvent. For biomolecules, purification methods like dialysis or size-exclusion chromatography might be necessary to remove the copper catalyst and other small molecules.[6] The addition of a chelating agent like EDTA can help in the removal of residual copper.[6]

III. Data Presentation: Typical Reaction Parameters

The following table summarizes typical concentration ranges for the reactants and catalysts in a CuAAC reaction. These values should be used as a starting point and may require optimization for specific substrates.

| Component | Stock Solution Concentration | Final Concentration in Reaction | Notes |

| This compound | 10 mM | 0.1 - 1.0 mM | The limiting reagent. |

| Azide Compound | 10 mM | 0.1 - 1.5 mM | A slight excess may improve yield. |

| Copper(II) Sulfate | 20 mM | 50 - 250 µM | |

| THPTA Ligand | 50 mM | 250 µM - 1.25 mM | A 5:1 ligand to copper ratio is often used.[7] |

| Sodium Ascorbate | 100 mM | 2.5 - 5 mM | Should be in excess relative to copper. |

IV. Mandatory Visualizations

Diagram 1: Experimental Workflow

Caption: Experimental workflow for the copper-catalyzed click chemistry reaction.

Diagram 2: Simplified Catalytic Cycle

Caption: Simplified catalytic cycle of the CuAAC reaction.

V. Troubleshooting and Optimization

-

Low Yield:

-

Ensure the sodium ascorbate solution is freshly prepared, as it can degrade over time.

-

Degas the reaction mixture with an inert gas (e.g., argon or nitrogen) before adding the catalyst, as oxygen can oxidize the Cu(I) catalyst.

-

Increase the concentration of the catalyst or the reaction time.

-

Vary the solvent system. While aqueous mixtures are common, organic solvents like DMSO or DMF can also be used.

-

-

Side Reactions:

-

The use of a stabilizing ligand like THPTA can minimize side reactions, particularly the oxidative homocoupling of the alkyne.

-

If working with sensitive biomolecules, consider adding aminoguanidine to suppress side reactions involving dehydroascorbate.[6]

-

-

Incomplete Reaction:

-

Ensure the purity of the starting materials, especially the alkyne and azide.

-

Increase the equivalents of the excess reagent.

-

These protocols and guidelines provide a solid foundation for utilizing this compound in copper-catalyzed click chemistry. For specific applications, particularly in drug development and bioconjugation, further optimization of the reaction conditions is encouraged to achieve the desired outcomes.

References

- 1. benchchem.com [benchchem.com]

- 2. Click Chemistry [organic-chemistry.org]

- 3. interchim.fr [interchim.fr]

- 4. broadpharm.com [broadpharm.com]

- 5. broadpharm.com [broadpharm.com]

- 6. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jenabioscience.com [jenabioscience.com]

Application Notes and Protocols for Metabolic Labeling of Nascent RNA using 5-Ethynyluridine (EU)

A Note on the Requested Compound: Extensive searches for "4-Ethynylpyrimidin-2-amine" did not yield any information regarding its use for the metabolic labeling of nascent RNA. The scientific literature and available protocols do not describe the application of this specific compound for this purpose.

Therefore, this document provides detailed application notes and protocols for 5-Ethynyluridine (EU) , a widely adopted and well-documented analog for nascent RNA labeling. As an ethynyl-substituted pyrimidine, 5-EU serves as a close and functional alternative for the originally requested topic, enabling researchers to achieve the goal of labeling and analyzing newly transcribed RNA.

Introduction to Nascent RNA Labeling with 5-Ethynyluridine (EU)

The ability to specifically isolate and analyze newly synthesized (nascent) RNA provides a dynamic snapshot of gene expression, offering insights into transcriptional regulation that are often missed by steady-state RNA analysis.[1] Metabolic labeling with modified nucleosides that are incorporated into newly transcribed RNA is a powerful technique to isolate and sequence these nascent transcripts.[1] 5-Ethynyluridine (EU) is a nucleoside analog of uridine that contains a terminal alkyne group.[2] When introduced to cells, EU is converted to EU-triphosphate (EUTP) by cellular salvage pathways and is incorporated into newly transcribed RNA by RNA polymerases in place of uridine.[2][3]

The key to EU's utility lies in the bioorthogonal ethynyl group. This alkyne handle allows for a highly specific and efficient covalent reaction with azide-containing molecules through a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), commonly known as "click chemistry".[2][4][5][6] This reaction enables the attachment of various tags, such as fluorophores for imaging or biotin for affinity purification, to the EU-labeled RNA.[6] This method is advantageous due to the small size of EU, which allows for easy penetration into cells and tissues, and the high specificity and efficiency of the click reaction.[5]

Applications:

-

Visualization of newly synthesized RNA: Imaging nascent RNA in fixed cells and tissues to study the spatial and temporal dynamics of transcription.[2][5][6]

-

Purification of nascent RNA: Isolating newly transcribed RNA for downstream analysis such as quantitative PCR (qPCR) or next-generation sequencing (RNA-seq) to study transcriptional dynamics and RNA turnover.

-

Cell-type specific RNA labeling: In combination with genetic tools, EU can be used to label and profile nascent RNA in specific cell populations within a complex tissue.

Data Presentation

Table 1: Comparison of Common Nucleoside Analogs for Nascent RNA Labeling

| Feature | 5-Ethynyluridine (EU) | 4-Thiouridine (4sU) | 5-Bromouridine (BrU) |

| Chemical Handle | Alkyne | Thiol | Bromo |

| Detection Method | Click Chemistry (CuAAC) | Thiol-specific biotinylation or T>C conversion in sequencing | Immunodetection with anti-BrdU/BrU antibody |

| Cell Permeability | High | High | Moderate |

| Cytotoxicity | Low to moderate, can be species-dependent | Low | Low |

| Incorporation Efficiency | High | High | Moderate |

| Resolution for Imaging | High | Not typically used for imaging | Moderate |

| Suitability for Sequencing | Yes (EU-seq) | Yes (4sU-seq, SLAM-seq) | Yes (BrU-seq) |

Note: Cytotoxicity and incorporation efficiency can vary depending on the cell type, concentration, and labeling duration.[7]

Table 2: Recommended EU Concentrations and Labeling Times for Different Applications

| Application | Cell Type | EU Concentration | Labeling Time | Reference |

| Fluorescence Microscopy | Cultured neurons | 0.1 - 1 mM | 1 - 24 hours | [5] |

| Fluorescence Microscopy | Cultured cells (general) | 1 mM | 6 hours | [2] |

| RNA-Seq (Pulse Labeling) | Arabidopsis seedlings | 200 µM | 24 hours (for pulse-chase) | |

| Analysis of Viral Infection | Infected host cells | Varies by virus and cell type | Varies | [4] |

Experimental Protocols

Protocol 1: Metabolic Labeling of Nascent RNA in Cultured Cells with 5-Ethynyluridine (EU)

Materials:

-

Mammalian cells of interest

-

Complete cell culture medium

-

5-Ethynyluridine (EU) stock solution (e.g., 100 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

TRIzol reagent or other lysis buffer for RNA extraction

Procedure:

-

Cell Culture: Plate cells at a density that will result in 70-80% confluency at the time of labeling.

-

Preparation of EU Medium: Prepare fresh cell culture medium containing the desired final concentration of EU (e.g., 0.5 - 1 mM). Pre-warm the medium to 37°C.

-

Metabolic Labeling: Aspirate the old medium from the cells and replace it with the EU-containing medium.

-

Incubation: Incubate the cells for the desired labeling period (e.g., 30 minutes to 24 hours) under standard cell culture conditions (37°C, 5% CO2). The optimal time will depend on the experimental goals.

-

Cell Harvest:

-

For RNA isolation: Aspirate the EU-containing medium, wash the cells once with ice-cold PBS, and then lyse the cells directly on the plate using TRIzol or a similar lysis buffer. Proceed with total RNA extraction according to the manufacturer's protocol.

-

For imaging: Aspirate the EU-containing medium, wash the cells once with PBS, and proceed immediately to cell fixation as described in Protocol 2.

-

Protocol 2: Visualization of EU-labeled RNA via Click Chemistry and Fluorescence Microscopy

Materials:

-

EU-labeled cells on coverslips (from Protocol 1)

-

PBS

-

3.7% Paraformaldehyde (PFA) in PBS for fixation

-

0.5% Triton X-100 in PBS for permeabilization

-

Click reaction cocktail components:

-

Fluorescent azide (e.g., Alexa Fluor 594 Azide)

-

Copper(II) sulfate (CuSO4)

-

Sodium ascorbate (freshly prepared)

-

Tris-HCl buffer (pH 8.5) or PBS

-

-

Nuclear counterstain (e.g., DAPI or Hoechst)

-

Mounting medium

Procedure:

-

Fixation: Fix the EU-labeled cells by incubating with 3.7% PFA in PBS for 15-30 minutes at room temperature.

-

Washing: Wash the fixed cells twice with PBS.

-

Permeabilization: Permeabilize the cells by incubating with 0.5% Triton X-100 in PBS for 15-20 minutes at room temperature.

-

Washing: Wash the permeabilized cells twice with PBS.

-

Click Reaction: a. Prepare the click reaction cocktail immediately before use. For a 100 µL reaction, mix the following in order:

- 100 mM Tris-HCl (pH 8.5) or PBS

- 1 mM CuSO4

- 5-20 µM fluorescent azide

- 100 mM sodium ascorbate (add last to initiate the reaction) b. Aspirate the PBS from the cells and add the click reaction cocktail to the coverslips. c. Incubate for 30-60 minutes at room temperature in the dark.

-

Washing: Wash the cells three times with PBS.

-

Nuclear Staining: Incubate the cells with a nuclear counterstain (e.g., DAPI) according to the manufacturer's instructions.

-

Final Washes: Wash the cells twice with PBS.

-

Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Imaging: Visualize the fluorescently labeled nascent RNA using a fluorescence microscope with the appropriate filter sets.

Protocol 3: Biotinylation and Purification of EU-labeled RNA

Materials:

-

Total RNA containing EU-labeled transcripts (from Protocol 1)

-

Biotin-azide

-

Click reaction components (as in Protocol 2, but without fluorescent azide)

-

Streptavidin-coated magnetic beads

-

RNA purification kit (e.g., RNeasy columns)

-

Buffers for bead binding, washing, and elution

Procedure:

-

Click Reaction for Biotinylation: a. In an RNase-free tube, set up the click reaction with 5-10 µg of total RNA, biotin-azide, CuSO4, and sodium ascorbate in an appropriate buffer. b. Incubate for 30 minutes at room temperature.

-

RNA Purification: Purify the biotinylated RNA from the click reaction components using an RNA purification kit or ethanol precipitation.

-

Binding to Streptavidin Beads: a. Resuspend the purified biotinylated RNA in a binding buffer. b. Add pre-washed streptavidin-coated magnetic beads and incubate with rotation for 30-60 minutes at room temperature to allow the biotinylated RNA to bind to the beads.

-

Washing: a. Place the tube on a magnetic stand and discard the supernatant (which contains unlabeled, pre-existing RNA). b. Wash the beads several times with a high-salt wash buffer to remove non-specifically bound RNA. c. Perform a final wash with a low-salt wash buffer.

-

Elution: a. Elute the captured nascent RNA from the beads using an appropriate elution buffer (e.g., containing biotin to compete for binding, or by enzymatic release).

-

Final Purification: Purify the eluted nascent RNA using an RNA purification kit. The purified nascent RNA is now ready for downstream applications like RT-qPCR or library preparation for RNA sequencing.

Mandatory Visualizations

Caption: Workflow for metabolic labeling and analysis of nascent RNA using 5-EU.

Caption: Copper-catalyzed click chemistry reaction for labeling EU-containing RNA.

References

- 1. Click chemistry for rapid labeling and ligation of RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Exploring RNA transcription and turnover in vivo by using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]

- 4. Using Click Chemistry to Measure the Effect of Viral Infection on Host-Cell RNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Visualization of newly synthesized neuronal RNA in vitro and in vivo using click-chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Click Chemistry for Visualization of Newly Synthesized RNA and Antibody Labeling on Ultrathin Tissue Sections - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

Application Notes and Protocols for Live-Cell Imaging of RNA Synthesis with 4-Ethynylpyrimidin-2-amine Probes

For Researchers, Scientists, and Drug Development Professionals

Introduction